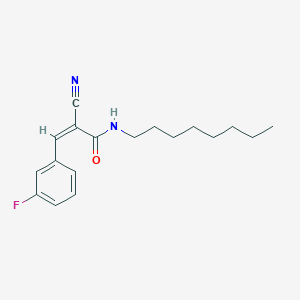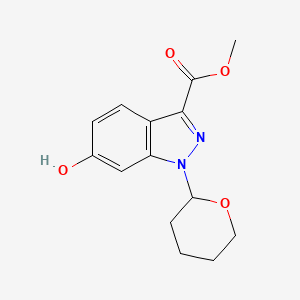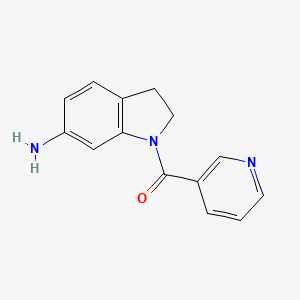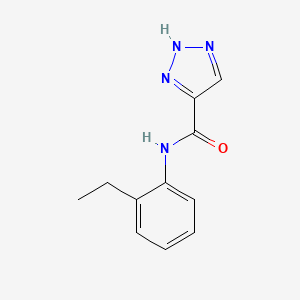
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide, also known as CJ-15,208, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural substances produced by the body that regulate various physiological processes. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease conditions.
Mecanismo De Acción
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide works by inhibiting the activity of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are natural substances produced by the body that regulate various physiological processes, including pain, inflammation, and mood. By increasing endocannabinoid levels, this compound exerts its therapeutic effects by modulating these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of FAAH, which means it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of FAAH inhibition on various physiological processes. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be context-dependent, meaning its effects may vary depending on the disease condition or experimental model being used.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown promising results, but further research is needed to determine its efficacy in humans. Another area of interest is the potential use of this compound in the management of obesity and metabolic disorders. Studies have shown that FAAH inhibition can lead to weight loss and improved metabolic parameters, but more research is needed to determine its long-term safety and efficacy. Finally, future research could also focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide involves the reaction of 3-fluorobenzaldehyde with octylamine to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with (Z)-3-bromoacrylonitrile to obtain this compound in good yield.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the management of obesity and metabolic disorders.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O/c1-2-3-4-5-6-7-11-21-18(22)16(14-20)12-15-9-8-10-17(19)13-15/h8-10,12-13H,2-7,11H2,1H3,(H,21,22)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKIFWOMFPGHRK-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC(=CC=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)








![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)


